molecular formula C6H9O3- B1228126 alpha-Ketoisocaproate

alpha-Ketoisocaproate

Cat. No. B1228126
M. Wt: 129.13 g/mol
InChI Key: BKAJNAXTPSGJCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a valerate. It is a conjugate base of a 4-methyl-2-oxopentanoic acid.

Scientific Research Applications

  • Nitrogen Sparing in Fasting Obese Men : KIC has been shown to significantly reduce daily urine urea nitrogen excretion compared to control fasts and fasts in which leucine was administered, suggesting its role in nitrogen sparing during starvation (Mitch, Walser, & Sapir, 1981).

  • Neurological Applications : In a study involving rats, infusing KIC into the brain created a microenvironment similar to that found in maple syrup urine disease, significantly increasing interstitial levels of leucine and other large neutral amino acids, highlighting its potential in neurological research (Zielke et al., 1996).

  • Metabolism in Rat Liver Cells : KIC is metabolized to ketone bodies by isolated rat liver cells, with studies showing its interactions with fatty acids and effects on acetyl-CoA metabolism (Williamson, Walajtys-Rode, & Coll, 1979).

  • Insulin Releasing Action : KIC can influence insulin release in pancreatic beta-cells. It is known to bind to the sulfonylurea receptor site of the K(ATP) channel, indicating its relevance in diabetes research (Heissig et al., 2005).

  • Biotechnological Production : KIC, among other alpha-keto acids, is produced biotechnologically from renewable carbohydrates. This process is environmentally friendly compared to chemical synthesis, with applications in food additives, pharmaceuticals, and chemical synthesis (Song et al., 2016).

  • Influence on Growth and Feed Conversion : KIC has been studied for its potential to influence growth, feed conversion, and carcass composition in lambs, indicating its applications in animal nutrition and physiology (Flakoll et al., 1991).

properties

Product Name

alpha-Ketoisocaproate

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

4-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1

InChI Key

BKAJNAXTPSGJCU-UHFFFAOYSA-M

SMILES

CC(C)CC(=O)C(=O)[O-]

Canonical SMILES

CC(C)CC(=O)C(=O)[O-]

synonyms

2-keto-4-methylvalerate
2-ketoisocaproate
2-oxo-4-methylpentanoic acid
2-oxo-4-methylvaleric acid
2-oxoisocaproic acid
4-methyl-2-oxopentanoate
4-methyl-2-oxopentanoic acid
4-methyl-2-oxovalerate
alpha-keto-isocaproic acid
alpha-ketoisocaproate
alpha-ketoisocaproic acid
alpha-ketoisocaproic acid, calcium salt
alpha-ketoisocaproic acid, sodium salt
alpha-oxoisocaproate
ketoleucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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